2-But-3-yn-2-yloxyethoxymethylbenzene
Description
2-But-3-yn-2-yloxyethoxymethylbenzene is a benzene derivative featuring a unique combination of functional groups: an ethoxymethyl moiety and a propargyl ether (but-3-yn-2-yloxy) substituent. The ethoxymethyl group enhances solubility in polar solvents, while the terminal alkyne enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-but-3-yn-2-yloxyethoxymethylbenzene |
InChI |
InChI=1S/C13H16O2/c1-3-12(2)15-10-9-14-11-13-7-5-4-6-8-13/h1,4-8,12H,9-11H2,2H3 |
InChI Key |
HJPMKSKACRNYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)OCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-But-3-yn-2-yloxyethoxymethylbenzene typically involves the reaction of 2-but-3-yn-2-yloxyethanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-But-3-yn-2-yloxyethoxymethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated benzene derivatives.
Scientific Research Applications
2-But-3-yn-2-yloxyethoxymethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-But-3-yn-2-yloxyethoxymethylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Propargyl Ether vs. Sulfonate Esters : Unlike but-3-yn-2-yl 4-methylbenzenesulfonate, which contains a sulfonate leaving group for nucleophilic reactions, this compound’s ether linkage confers greater hydrolytic stability but limits reactivity in substitution reactions .
- Polarity: The ethoxymethyl group increases polarity compared to purely alkyl-substituted benzenes (e.g., 5-Phenyldecane), enhancing solubility in ethanol or acetone .
- Alkyne Reactivity : The terminal alkyne group enables applications in bioorthogonal chemistry, similar to propargyl-containing compounds in drug conjugation and material science .
Thermal and Chemical Stability
While direct data for this compound is unavailable, analogs suggest:
- Propargyl ethers are prone to oxidative degradation but stable under anhydrous conditions.
- Ethoxymethyl groups improve thermal stability compared to methyl or ethyl substituents, as seen in ethoxy-modified benzenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
